Bruceoside E
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Overview
Description
Bruceoside E is a quassinoid glycoside derived from the seeds of Brucea javanica, a plant known for its medicinal properties. This compound has garnered attention due to its potential antitumor and antileukemic activities . Brucea javanica has been used in traditional Chinese medicine for treating various ailments, including malaria and dysentery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bruceoside E involves the extraction and isolation from the seeds of Brucea javanica. The process typically includes:
Extraction: The seeds are subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation procedures but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Bruceoside E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Bruceoside E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quassinoid glycosides and their chemical properties.
Medicine: Potential therapeutic agent for treating cancers due to its antitumor properties.
Mechanism of Action
Bruceoside E exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Molecular Targets: The compound targets specific proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.
Pathways Involved: this compound modulates signaling pathways like the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Bruceoside E is compared with other quassinoid glycosides such as Bruceoside-A, Bruceoside-B, and Brucein-D:
Bruceoside-A: Similar in structure but differs in the glycosidic linkage and specific functional groups.
Bruceoside-B: Shares similar antitumor properties but has different molecular targets and pathways.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which contributes to its unique biological activities and potential therapeutic applications .
Properties
CAS No. |
167782-23-2 |
---|---|
Molecular Formula |
C31H42O16 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid |
InChI |
InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1 |
InChI Key |
QBIRRDDMFSFVGM-RJXHQGEXSA-N |
SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Synonyms |
bruceoside E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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